An In-depth Technical Guide to N-isopropyl-maleamic acid: Molecular Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to N-isopropyl-maleamic acid: Molecular Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropyl-maleamic acid, systematically named (2Z)-4-(isopropylamino)-4-oxobut-2-enoic acid, is a fascinating molecule that holds considerable interest in the realms of organic synthesis, polymer chemistry, and drug development. As a derivative of maleic acid, it possesses a unique combination of a carboxylic acid and an amide functional group, rendering it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of N-isopropyl-maleamic acid, detailing its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines a robust, field-proven protocol for its synthesis and purification, and delves into its current and potential applications, particularly in the development of novel therapeutic agents and advanced polymer materials. This document is intended to be a vital resource for researchers and professionals seeking to understand and utilize this compound in their scientific endeavors.
Molecular Structure and Chemical Formula
N-isopropyl-maleamic acid is characterized by a four-carbon backbone derived from maleic acid. The molecule features a cis-alkene, a terminal carboxylic acid group, and an amide group substituted with an isopropyl moiety.
Chemical Formula: C₇H₁₁NO₃
Molecular Weight: 157.17 g/mol
Structure:
The cis configuration of the double bond, inherited from maleic anhydride, is a key structural feature that influences the molecule's reactivity and potential for intramolecular interactions.
Physicochemical and Spectroscopic Data
While a specific CAS number for N-isopropyl-maleamic acid is not readily found in major chemical databases, its properties can be reliably predicted based on closely related and well-characterized analogs such as N-phenylmaleamic acid and maleamic acid itself.
Physicochemical Properties
| Property | Predicted Value | Notes and References |
| Melting Point | 110-120 °C | Based on analogous N-substituted maleamic acids. Actual value requires experimental determination. |
| Boiling Point | Decomposes before boiling | Typical for maleamic acids, which tend to cyclize to the corresponding maleimide upon heating. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, DMSO). Limited solubility in water and nonpolar solvents. | The presence of both a carboxylic acid and an amide group contributes to its polarity. |
| Appearance | White to off-white crystalline solid | Common appearance for similar organic acids and amides. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of N-isopropyl-maleamic acid. The expected spectral data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methine and methyl protons of the isopropyl group, and the amide and carboxylic acid protons. The coupling constant between the vinyl protons will be indicative of the cis geometry.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and amide, the olefinic carbons, and the carbons of the isopropyl group.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C=C stretch of the alkene. The IR spectrum of the related N-phenylmaleamic acid shows characteristic peaks that can be used for comparison.[1]
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of N-phenylmaleamic acid provides a reference for expected fragmentation patterns.[2]
Synthesis of N-isopropyl-maleamic acid
The synthesis of N-isopropyl-maleamic acid is a straightforward and high-yielding process based on the well-established reaction between a primary amine and a cyclic anhydride.[3]
Reaction Principle
The reaction involves the nucleophilic acyl substitution of isopropylamine on maleic anhydride. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.
Experimental Protocol
Materials:
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Maleic anhydride (99%)
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Isopropylamine (99%)
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Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane or tetrahydrofuran)
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Cool the flask in an ice bath with continuous stirring.
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Addition of Amine: Slowly add a solution of isopropylamine (1.0 equivalent) in anhydrous diethyl ether to the cooled maleic anhydride solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for 2-3 hours. A white precipitate of N-isopropyl-maleamic acid will form.
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Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
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Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to obtain a high-purity crystalline solid.
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Self-Validating System: The success of the synthesis can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting materials and the appearance of the product. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2.2.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-isopropyl-maleamic acid.
Potential Applications
The bifunctional nature of N-isopropyl-maleamic acid makes it a valuable precursor in several areas of chemical research and development.
Polymer Chemistry
N-isopropyl-maleamic acid can serve as a monomer or a co-monomer in the synthesis of functional polymers. The carboxylic acid group provides a site for further modification or for imparting pH-responsive properties to the polymer. The isopropylamide moiety can influence the polymer's solubility and thermal properties. For instance, polymers containing N-isopropylacrylamide units are well-known for their temperature-responsive behavior in aqueous solutions, a property that could potentially be tuned by the incorporation of N-isopropyl-maleamic acid.
Drug Development and Medicinal Chemistry
In the context of drug development, the maleamic acid scaffold is of interest due to its potential to act as a Michael acceptor and its ability to participate in hydrogen bonding interactions. The carboxylic acid and amide groups can be crucial for binding to biological targets. Furthermore, N-isopropyl-maleamic acid can be used as a starting material for the synthesis of N-isopropylmaleimide, a reactive building block often employed in bioconjugation chemistry to link molecules to proteins or other biomolecules.
Organic Synthesis
As a versatile building block, N-isopropyl-maleamic acid can be used in a variety of organic transformations. The double bond can undergo addition reactions, and the carboxylic acid and amide groups can be further functionalized to create a diverse range of chemical entities.
Signaling Pathways and Logical Relationships
The primary chemical transformation involving N-isopropyl-maleamic acid is its synthesis from maleic anhydride and isopropylamine. This reaction is a classic example of nucleophilic acyl substitution.
Caption: Synthesis of N-isopropyl-maleamic acid from its precursors.
Conclusion
N-isopropyl-maleamic acid is a readily accessible and versatile chemical compound with significant potential in various scientific disciplines. Its straightforward synthesis, coupled with its unique structural features, makes it an attractive building block for the creation of novel polymers, pharmaceuticals, and other functional materials. This guide provides the foundational knowledge required for researchers and professionals to confidently synthesize, characterize, and utilize N-isopropyl-maleamic acid in their work. Further exploration of its reactivity and applications is warranted and is expected to unveil new and exciting opportunities in chemical science.
References
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NIST Chemistry WebBook, SRD 69: N-Phenylmaleamic acid. [Link][1]
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NIST Chemistry WebBook, SRD 69: N-Phenylmaleamic acid Mass Spectrum. [Link][2]
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ScienceDirect: "The reaction between maleic anhydride and amines is an important pathway". [Link][3]
